molecular formula C21H27ClN4O2 B2867601 2-(2-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethan-1-ol CAS No. 902321-29-3

2-(2-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethan-1-ol

Cat. No.: B2867601
CAS No.: 902321-29-3
M. Wt: 402.92
InChI Key: CXAIHAKWMYFNFJ-UHFFFAOYSA-N
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Description

The compound 2-(2-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethan-1-ol features a pyrazolo[1,5-a]pyrimidine core substituted with:

  • 5-tert-butyl (bulky hydrophobic group),
  • 3-(2-chlorophenyl) (aromatic ring with electron-withdrawing chlorine at the ortho position),
  • 2-methyl (small alkyl group),
  • 7-aminoethoxyethanol (polar side chain enhancing solubility).

Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as described in general protocols for pyrazolo[1,5-a]pyrimidine derivatives (e.g., Suzuki coupling with aryl boronic acids) . The ethoxyethanol side chain is introduced via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

2-[2-[[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-14-19(15-7-5-6-8-16(15)22)20-24-17(21(2,3)4)13-18(26(20)25-14)23-9-11-28-12-10-27/h5-8,13,23,27H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAIHAKWMYFNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethan-1-ol typically involves multiple steps. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl and chlorophenyl groups. The final steps involve the attachment of the ethoxyethanol moiety. Common reagents used in these reactions include various chlorinating agents, tert-butylating agents, and ethoxylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(2-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core

Key structural analogs differ in substituents at positions 3, 5, and 7 (Table 1):

Compound Name / ID R3 R5 R7 Molecular Weight Key Properties/Applications
Target Compound 2-Chlorophenyl tert-Butyl 2-(2-Aminoethoxy)ethanol 442.34* Enhanced solubility, drug candidate
2-{4-[5-tert-Butyl-3-Phenyl...]ethanol (CAS 899393-43-2) Phenyl tert-Butyl Piperazine-linked ethanol ~450 (estimated) Potential CNS activity
Pir-8-9 (7o) 4-(Methylsulfonyl)phenyl Phenyl 2-(2-Aminoethoxy)ethanol ~480 (estimated) High yield (67%), sulfonyl group
Pir-8-15 (7x) 2-(Trifluoromethyl)phenyl Phenyl 2-(2-Aminoethoxy)ethanol ~490 (estimated) Lipophilicity from CF3
CAS 841253-81-4 4-Chlorophenyl Methyl Piperidine-linked ethanol 370.88 Improved bioavailability

*Calculated based on formula C22H26ClN5O2.

Key Observations:
  • Chlorophenyl Position : The target’s 2-chlorophenyl group may enhance steric hindrance and electronic effects compared to 4-chlorophenyl in CAS 841253-81-4 .
  • Side Chain: Ethoxyethanol (target) vs. piperazine/piperidine (CAS 899393-43-2, CAS 841253-81-4) influences solubility and target binding .
  • Electron-Withdrawing Groups : Sulfonyl (7o) and CF3 (7x) substituents increase metabolic stability but may reduce solubility .
Key Observations:
  • Catalysts : PdCl2(dffp) is critical for Suzuki couplings in the target and Pir-8 series .
  • Yields : Comparable yields (~60–70%) suggest robust synthetic protocols for this class.

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